molecular formula C10H13N3O2S B13842790 N-(4-Methoxy-3-thioureido-phenyl)-acetamide

N-(4-Methoxy-3-thioureido-phenyl)-acetamide

Cat. No.: B13842790
M. Wt: 239.30 g/mol
InChI Key: PHUVDORRBPVQFI-UHFFFAOYSA-N
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Description

N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a carbamothioylamino group and a methoxyphenyl group attached to an acetamide backbone. This compound is of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide typically involves the reaction of 3-amino-4-methoxybenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 3-(carbamothioylamino)-4-methoxybenzoic acid. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

While specific industrial production methods for N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide is unique due to the presence of both the methoxy and carbamothioylamino groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups may enhance the compound’s versatility in various applications compared to its analogs.

Properties

Molecular Formula

C10H13N3O2S

Molecular Weight

239.30 g/mol

IUPAC Name

N-[3-(carbamothioylamino)-4-methoxyphenyl]acetamide

InChI

InChI=1S/C10H13N3O2S/c1-6(14)12-7-3-4-9(15-2)8(5-7)13-10(11)16/h3-5H,1-2H3,(H,12,14)(H3,11,13,16)

InChI Key

PHUVDORRBPVQFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=S)N

Origin of Product

United States

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